(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid
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Overview
Description
(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid is a heterocyclic compound that contains a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by borylation using boronic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for constructing diverse chemical libraries .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts, due to its versatile reactivity and stability .
Mechanism of Action
The mechanism of action of (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and triazolopyridine analogs, such as:
- (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)boronic acid
- (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-7-yl)boronic acid
Uniqueness
What sets (2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid apart is its specific structural features that allow for unique interactions with biological targets and its versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H8BN3O3 |
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Molecular Weight |
192.97 g/mol |
IUPAC Name |
(2-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O3/c1-10-7(12)11-3-2-5(8(13)14)4-6(11)9-10/h2-4,13-14H,1H3 |
InChI Key |
GODQTZUOXROTEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NN(C(=O)N2C=C1)C)(O)O |
Origin of Product |
United States |
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